5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione
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Overview
Description
5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione is a heterocyclic compound containing sulfur atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenyl-substituted thioketones with methyl-substituted thioketones in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as one-pot synthesis, which allows for the efficient production of large quantities. This method can include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group into a sulfoxide or sulfone.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the electrophilic nature of the thione group, which can react with thiol groups in proteins .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones: These compounds share a similar heterocyclic structure but contain nitrogen atoms instead of sulfur.
1,2-Dithiole-3-thiones: These compounds have a similar sulfur-containing ring structure but differ in the position and number of substituents
Uniqueness
5-Methyl-7-phenyl-3H-1,2-dithiepin-3-thione is unique due to its specific arrangement of sulfur atoms and the presence of both phenyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
63690-22-2 |
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Molecular Formula |
C12H10S3 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
5-methyl-7-phenyldithiepine-3-thione |
InChI |
InChI=1S/C12H10S3/c1-9-7-11(14-15-12(13)8-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
YFMMVIZCEJDSLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)SSC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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